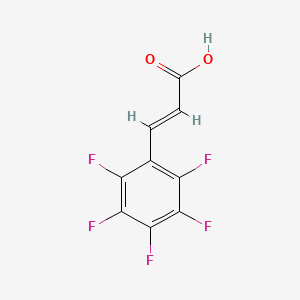
2,3,4,5,6-Pentafluorocinnamic acid
説明
2,3,4,5,6-Pentafluorocinnamic acid (PFPA) is an important fluorinated molecule used in a variety of scientific applications. It is a versatile compound that has been used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry. PFPA is a derivative of cinnamic acid, which is a type of aromatic carboxylic acid. It is a white, crystalline solid with a melting point of 97-98°C.
科学的研究の応用
Synthesis and Chemical Properties
2,3,4,5,6-Pentafluorocinnamic acid has been utilized in various chemical synthesis processes. For instance, it has been used in the preparation of oligomeric polyparatetrafluorophenylene vinylenes, a process that involves bromination, debromination, and hydroboration reactions (Brooke & Mawson, 1990). Furthermore, the compound plays a role in the thermal cyclization of trans-o-fluorocinnamic acids to coumarins, demonstrating an important fragmentation process in mass spectral and thermal fragmentations (Heaney & Price, 1972).
Material Science Applications
In material science, 2,3,4,5,6-Pentafluorocinnamic acid is employed for the development of novel materials. A study reports its use in the experimental FT-IR, Laser-Raman, and DFT spectroscopic analysis, offering insights into the vibrational frequencies and molecular orbital energies of the compound (Sert et al., 2014). Additionally, its derivatives are used as matrices in the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS, highlighting its utility in analyzing fluorinated polymers (Marie et al., 2003).
Polymer Chemistry
The compound finds significant application in polymer chemistry. For instance, it is involved in the postpolymerization modification of polymers, demonstrating its potential as a versatile precursor for efficient sequential modifications (Noy et al., 2019).
Environmental Studies
In environmental studies, 2,3,4,5,6-Pentafluorocinnamic acid has been investigated for its role in biotransformation processes. A study reveals its transformation by wood-rotting fungus, indicating potential pathways for environmental degradation of fluoroalkyl substances (Tseng et al., 2014).
作用機序
Target of Action
It has been suggested that it may have an impact on the respiratory system .
Result of Action
It’s suggested that it may cause skin and eye irritation, and may have an impact on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5,6-Pentafluorocinnamic acid . .
特性
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDBLGVZISGW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorocinnamic acid | |
CAS RN |
719-60-8 | |
| Record name | 2,3,4,5,6-Pentafluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















